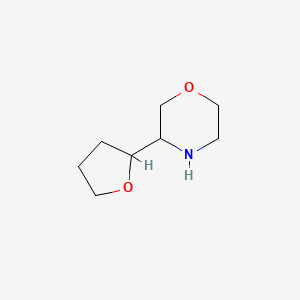
3-(Oxolan-2-yl)morpholine
Übersicht
Beschreibung
“3-(Oxolan-2-yl)morpholine” is a chemical compound with the molecular formula C8H15NO2 . It is widely used in research and industry due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of morpholines, including “3-(Oxolan-2-yl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of “3-(Oxolan-2-yl)morpholine” is 157.21 g/mol. The InChI code for this compound is 1S/C8H15NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h7-9H,1-6H2 .Chemical Reactions Analysis
The synthesis of morpholines, including “3-(Oxolan-2-yl)morpholine”, involves various chemical reactions. These include coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
“3-(Oxolan-2-yl)morpholine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : Morpholine derivatives are important intermediates in the synthesis of biologically active heterocyclic compounds. For example, 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride is used in synthesizing these compounds, with the morpholine ring adopting a chair conformation essential for stability in these structures (Mazur, Pitucha, & Rzączyńska, 2007).
Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines serve as critical building blocks in medicinal chemistry. The synthesis of these compounds, like 3-oxa-6-azabicyclo[3.1.1]heptane, is key for their application in drug development due to their similar lipophilicity to morpholine (Walker, Eklov, & Bedore, 2012).
Synthesis of Potent Antimicrobials : Morpholine derivatives are used to synthesize potent antimicrobials, such as arecoline derivatives and other compounds with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).
Development of Kinase Inhibitors : Morpholine derivatives play a role in the development of kinase inhibitors. They are particularly valued for their ability to form key hydrogen bonding interactions, which is crucial for the inhibition of enzymes like PI3K and PIKKs (Hobbs et al., 2019).
Antifungal Agents : Certain morpholine derivatives, like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, exhibit significant fungicidal activity against various fungi species, making them promising candidates for antifungal drug development (Bardiot et al., 2015).
Synthesis of DNA-Dependent Protein Kinase Inhibitors : Morpholine derivatives are also used in the synthesis of DNA-dependent protein kinase inhibitors, which are important for cancer treatment (Aristegui et al., 2006).
Synthesis of Antioxidants : The synthesis of morpholine-based compounds like 1,2,5-thiadiazole derivatives and their evaluation as potential antioxidants showcase another application area, especially in the medicinal field (Mali et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(oxolan-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGDCEDWZXDWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287082 | |
| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-yl)morpholine | |
CAS RN |
1803561-92-3 | |
| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)
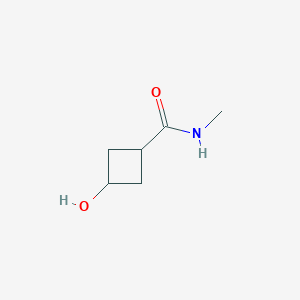
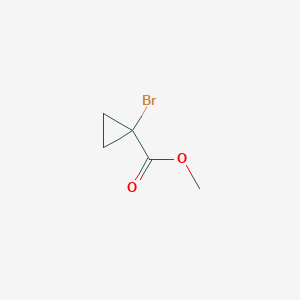

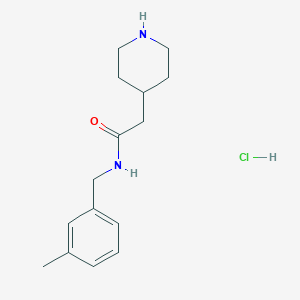


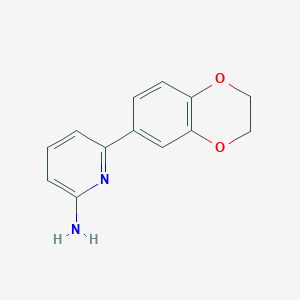

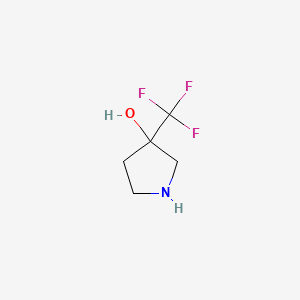
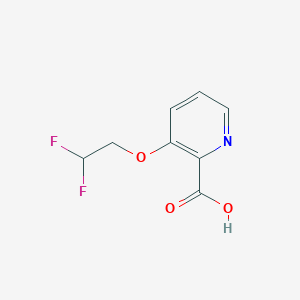
![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
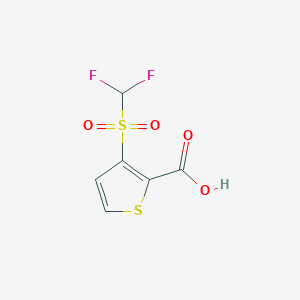
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)